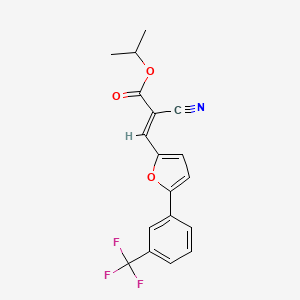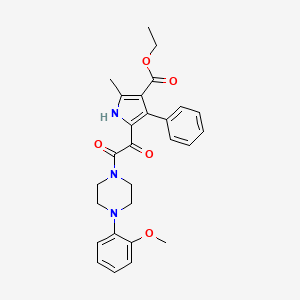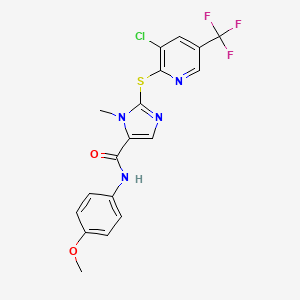
2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-carboxamide is a useful research compound. Its molecular formula is C18H14ClF3N4O2S and its molecular weight is 442.84. The purity is usually 95%.
BenchChem offers high-quality 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Chemical Synthesis : The synthesis of similar imidazole derivatives involves complex chemical reactions. For example, the synthesis of 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide was achieved through a series of chemical reactions, demonstrating the intricate process involved in producing such compounds (Ovonramwen, Owolabi, & Falodun, 2021).
Chemical Reactions and Stability : Research into similar compounds reveals insights into their reactivity and stability. For instance, the study of ambivalent nucleophilicity of 1,4,5-trisubstituted imidazole-2-thiones shows how these compounds react with different reagents, providing a basis for understanding the chemical behavior of similar imidazole derivatives (Mlostoń, Gendek, Linden, & Heimgartner, 2008).
Chemical Modification : The direct methylation and trifluoroethylation of imidazole and pyridine derivatives, as studied by Zhang, Martin, & Desmarteau (2003), highlight the potential for chemical modification of the compound , broadening its application scope (Zhang, Martin, & Desmarteau, 2003).
Biological Activities
Antimicrobial Activities : Studies on compounds with structural similarities provide insights into potential antimicrobial applications. For example, the synthesis and testing of related imidazole derivatives for antimicrobial activities suggest possible applications for the compound in the field of microbiology (Ovonramwen, Owolabi, Oviawe, & Falodun, 2021).
Antiprotozoal Activity : Research into imidazole derivatives also explores their antiprotozoal potential. A study on 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives showed significant activity against protozoa, indicating that similar compounds may also exhibit antiprotozoal properties (Pérez‐Villanueva et al., 2013).
Anticancer Potential : The synthesis of antitumor imidazotetrazines, which are structurally similar to the compound , demonstrates the potential for cancer treatment research. These compounds exhibit curative activity against certain types of leukemia, suggesting possible anticancer applications for related imidazole derivatives (Stevens et al., 1984).
特性
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(4-methoxyphenyl)-3-methylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF3N4O2S/c1-26-14(15(27)25-11-3-5-12(28-2)6-4-11)9-24-17(26)29-16-13(19)7-10(8-23-16)18(20,21)22/h3-9H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZFFVUCWYGIVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SC2=C(C=C(C=N2)C(F)(F)F)Cl)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF3N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)sulfanyl)-N-(4-methoxyphenyl)-1-methyl-1H-imidazole-5-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



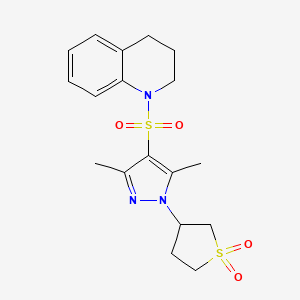
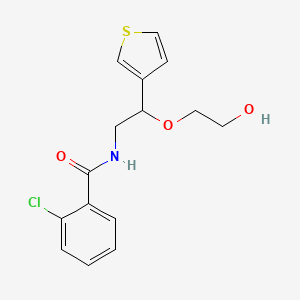
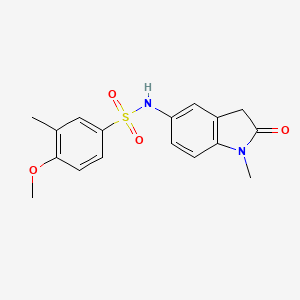
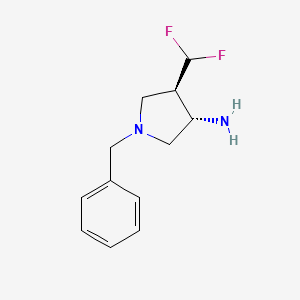

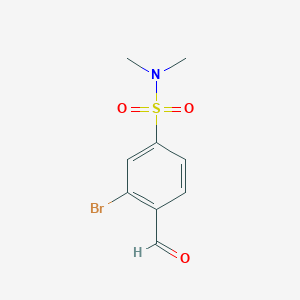
![Tert-butyl N-[3-(methylamino)cyclobutyl]carbamate;hydrochloride](/img/structure/B2573684.png)
![3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![5-(2-methoxyphenyl)-3-(3-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2573687.png)
